molecular formula C21H22BrP B14585179 Methylbis(2-methylphenyl)phenylphosphanium bromide CAS No. 61249-26-1

Methylbis(2-methylphenyl)phenylphosphanium bromide

Cat. No.: B14585179
CAS No.: 61249-26-1
M. Wt: 385.3 g/mol
InChI Key: QMWGQCBEQFWAPA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylbis(2-methylphenyl)phenylphosphanium bromide is a phosphonium salt that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a phosphorus atom bonded to three phenyl groups and one methyl group, with a bromide ion as the counterion. It is commonly used in organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylbis(2-methylphenyl)phenylphosphanium bromide typically involves the reaction of triphenylphosphine with methyl bromide in the presence of a base. The reaction proceeds as follows:

PPh3+CH3Br[PPh2(CH3)Ph]+Br\text{PPh}_3 + \text{CH}_3\text{Br} \rightarrow \text{[PPh}_2(\text{CH}_3)\text{Ph]}^+\text{Br}^- PPh3​+CH3​Br→[PPh2​(CH3​)Ph]+Br−

This reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methylbis(2-methylphenyl)phenylphosphanium bromide undergoes various types of chemical reactions, including:

    Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

    Reduction: The compound can be reduced to form phosphines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: Phosphonium salts with different counterions.

    Reduction: Triphenylphosphine and its derivatives.

Scientific Research Applications

Methylbis(2-methylphenyl)phenylphosphanium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in transition metal catalysis and as a reagent in organic synthesis.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methylbis(2-methylphenyl)phenylphosphanium bromide involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus atom can donate or accept electrons, making it a versatile reagent in various chemical transformations. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the substituents and the reaction environment.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used phosphine ligand in catalysis.

    Tetraphenylphosphonium bromide: Similar in structure but with an additional phenyl group.

    Methyltriphenylphosphonium bromide: Similar but with a different substitution pattern.

Uniqueness

Methylbis(2-methylphenyl)phenylphosphanium bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other phosphonium salts. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both academic and industrial research.

Properties

CAS No.

61249-26-1

Molecular Formula

C21H22BrP

Molecular Weight

385.3 g/mol

IUPAC Name

methyl-bis(2-methylphenyl)-phenylphosphanium;bromide

InChI

InChI=1S/C21H22P.BrH/c1-17-11-7-9-15-20(17)22(3,19-13-5-4-6-14-19)21-16-10-8-12-18(21)2;/h4-16H,1-3H3;1H/q+1;/p-1

InChI Key

QMWGQCBEQFWAPA-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=CC=C1[P+](C)(C2=CC=CC=C2)C3=CC=CC=C3C.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.